Ethyl 2-amino-2-diethoxyphosphorylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-2-diethoxyphosphorylacetate is a chemical compound that belongs to the class of amino phosphonates It is characterized by the presence of an amino group and a diethoxyphosphoryl group attached to an acetate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-2-diethoxyphosphorylacetate can be synthesized through the rhodium(II) acetate-catalyzed reaction of ethyl 2-diazo-2-diethoxyphosphorylacetate with carbamates, amides, ureas, or anilines. This reaction involves the N-H insertion of the intermediate rhodium carbenoid, resulting in the formation of N-substituted 2-amino-2-diethoxyphosphorylacetates .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar catalytic reactions. The use of rhodium catalysts and diazo compounds is common in industrial settings to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-amino-2-diethoxyphosphorylacetate undergoes various chemical reactions, including:
N-H Insertion Reactions: Catalyzed by rhodium(II) acetate, leading to the formation of N-substituted derivatives.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Rhodium(II) Acetate: Used as a catalyst for N-H insertion reactions.
Diazo Compounds: Serve as precursors in the synthesis of the compound.
Electrophiles: Used in substitution reactions involving the amino group.
Major Products Formed
The major products formed from the reactions of this compound include N-substituted derivatives and various substituted amino phosphonates .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-2-diethoxyphosphorylacetate has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the development of novel materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential biological activities.
Wirkmechanismus
The mechanism of action of ethyl 2-amino-2-diethoxyphosphorylacetate involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the diethoxyphosphoryl group can interact with metal ions and other electrophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(diethoxyphosphoryl)acetate: Similar structure but lacks the amino group.
Ethyl 2-aminothiazole-4-acetate: Contains an amino group and a thiazole ring, differing in the phosphorus-containing group.
Ethyl (2-chlorobenzoyl)acetate: Contains a chlorobenzoyl group instead of the diethoxyphosphoryl group.
Uniqueness
Its ability to undergo N-H insertion reactions and form N-substituted derivatives sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
79428-78-7 |
---|---|
Molekularformel |
C8H18NO5P |
Molekulargewicht |
239.21 g/mol |
IUPAC-Name |
ethyl 2-amino-2-diethoxyphosphorylacetate |
InChI |
InChI=1S/C8H18NO5P/c1-4-12-8(10)7(9)15(11,13-5-2)14-6-3/h7H,4-6,9H2,1-3H3 |
InChI-Schlüssel |
PPSNEDUCWYQTNY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(N)P(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.